6-Cyclopropyl-2-{4-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]cyclohexyl}-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyclopropyl-2-{4-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]cyclohexyl}-2,3-dihydropyridazin-3-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropyl group, a fluoropyrimidine moiety, and a dihydropyridazinone core, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-2-{4-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]cyclohexyl}-2,3-dihydropyridazin-3-one typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 6-ethyl-5-fluoropyrimidin-4-one with cyclohexylamine to form an intermediate, which is then further reacted with cyclopropyl-containing reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-2-{4-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]cyclohexyl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
6-Cyclopropyl-2-{4-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]cyclohexyl}-2,3-dihydropyridazin-3-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-2-{4-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]cyclohexyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6-Cyclopropyl-2-{4-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]cyclohexyl}-2,3-dihydropyridazin-3-one: Unique due to its specific combination of functional groups and structural features.
Other Pyridazinone Derivatives: Similar in core structure but may differ in substituents, leading to variations in properties and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of a cyclopropyl group, a fluoropyrimidine moiety, and a dihydropyridazinone core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-cyclopropyl-2-[4-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]cyclohexyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN5O/c1-2-15-18(20)19(22-11-21-15)23-13-5-7-14(8-6-13)25-17(26)10-9-16(24-25)12-3-4-12/h9-14H,2-8H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVGQAMZPZDVAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)NC2CCC(CC2)N3C(=O)C=CC(=N3)C4CC4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.